molecular formula C18H18O6 B8249903 Eriodictyol 7,3',4'-trimethyl ether

Eriodictyol 7,3',4'-trimethyl ether

Cat. No. B8249903
M. Wt: 330.3 g/mol
InChI Key: MRFOCZPULZWYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eriodictyol 7,3',4'-trimethyl ether is a natural product found in Piper umbellatum with data available.

Scientific Research Applications

Novel Flavanones in Fern Exudates

Eriodictyol 7,3',4'-trimethyl ether was identified as a minor component in the white farinose exudate on the fronds of Cheilanthes argentea and other fern species. This discovery highlights the presence of unique natural flavanones in plant exudates, contributing to the study of plant chemistry and potential pharmacological uses (Wollenweber, Dietz, Schillo, & Schilling, 1980).

Isoprenylated Flavonoids in Vellozia Species

A study on Vellozia species revealed the presence of this compound among other lipophilic flavonoids. These findings contribute to the understanding of flavonoid diversity in plants and their potential biological and pharmacological roles (Harborne, Greenham, Williams, Eagles, & Markham, 1993).

Synthetic Methods in Benzopyrone Series

Research on synthesizing flavanones like this compound provides insights into chemical methods for producing these compounds, which is significant for their potential use in various applications, including pharmaceuticals (Narasimhachari & Seshadri, 1950).

Flavanones in Artemisia campestris

This compound was reported for the first time in Artemisia campestris subsp. maritima. This adds to the knowledge of flavanones in different plant species, aiding in the exploration of their potential uses (Vasconcelos, Silva, & Cavaleiro, 1998).

Glucose Uptake and Insulin Resistance Studies

A study demonstrated that eriodictyol, a related flavonoid, increases insulin-stimulated glucose uptake and improves insulin resistance, suggesting potential antidiabetic properties. This research may guide future studies on eriodictyol derivatives like this compound in diabetes treatment (Zhang et al., 2012).

Flavonoids in Blumea riparia

This compound was isolated from Blumea riparia, a medicinal plant, marking its first isolation from this species. This research is valuable for understanding the chemical composition of medicinal plants and their potential therapeutic uses (Cao et al., 2008).

Pharmacological and Biological Roles

Eriodictyol, the parent compound of this compound, has shown various therapeutic roles like antioxidant, anti-inflammatory, anti-cancer, and more. Research on eriodictyol provides a foundation for understanding the potential of its derivatives in treating various diseases (Islam et al., 2020).

UV Filtering and Radical Scavenging

Studies indicate that eriodictyol possesses UV filtering and radical scavenging capacities, suggesting its use in photoprotection and cosmetic products. This could be relevant for the derivatives of eriodictyol like the 7,3',4'-trimethyl ether (Rajan, Ahamed, & Muraleedharan, 2018).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-21-11-7-12(19)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)16(6-10)23-3/h4-8,15,19H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFOCZPULZWYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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